molecular formula C25H22ClNO4 B7959609 Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

Cat. No.: B7959609
M. Wt: 435.9 g/mol
InChI Key: ZBPOEQFTNAQAHT-QHCPKHFHSA-N
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Description

Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a compound with intriguing properties and potential applications in various scientific fields. Its unique chemical structure incorporates a chlorophenyl group and a fluorenylmethoxycarbonyl group, which contribute to its reactivity and specificity in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Typically, the synthesis starts with commercially available chemicals, such as 2-chlorobenzaldehyde and (S)-alanine derivatives.

  • Reaction Steps

    • The initial step may involve the condensation of 2-chlorobenzaldehyde with (S)-alanine to form an intermediate product.

    • This intermediate product can then undergo esterification using methanol and an acid catalyst to produce the target compound.

  • Reaction Conditions: : These steps usually require specific temperatures (often around 0-50°C) and pH conditions (acidic or basic), depending on the step. Solvents like methanol, dichloromethane, and ethyl acetate are often employed.

Industrial Production Methods

In industrial settings, the production of methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for greater control over reaction parameters and product purity, ensuring a consistent supply for various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically forming oxo-derivatives. Reagents like potassium permanganate or chromium trioxide can facilitate these transformations.

  • Reduction: : Reduction reactions can be carried out to convert the fluorenylmethoxycarbonyl group to a fluorenyl group, using agents like lithium aluminum hydride.

  • Substitution: : The chlorophenyl group is particularly susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

  • Ester Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Major Products Formed

Depending on the reaction conditions and reagents used, the major products can include fluorenylmethoxycarbonyl derivatives, chlorophenyl-substituted amino acids, and their corresponding carboxylic acids and alcohols.

Scientific Research Applications

Methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate finds applications in diverse fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Acts as a probe in studying enzyme-substrate interactions and protein-ligand binding.

  • Medicine: : Potential precursor for drug development, especially in designing inhibitors for specific enzymes or receptors.

  • Industry: : Employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Binding to Molecular Targets: : It can interact with enzymes or receptors, modulating their activity.

  • Pathways Involved: : Often affects pathways related to signal transduction, metabolism, and cellular communication.

Comparison with Similar Compounds

Comparing methyl (2S)-3-(2-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate with similar compounds:

  • Methyl (2S)-3-(2-fluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate: : The fluorine substituent may enhance reactivity and specificity in certain reactions.

  • Methyl (2S)-3-(2-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate: : The bromine substituent can lead to different substitution reaction pathways.

  • Methyl (2S)-3-(2-iodophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate: : The iodine substituent increases the compound's ability to participate in halogen bonding interactions.

Properties

IUPAC Name

methyl (2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-30-24(28)23(14-16-8-2-7-13-22(16)26)27-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21,23H,14-15H2,1H3,(H,27,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPOEQFTNAQAHT-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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